Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)-

概要

説明

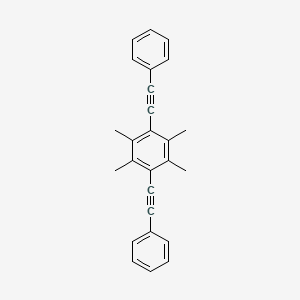

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- is an organic compound with the molecular formula C26H22 It is a derivative of benzene, featuring four methyl groups and two phenylethynyl groups attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- typically involves the reaction of 1,2,4,5-tetramethylbenzene with phenylacetylene in the presence of a suitable catalyst. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of the carbon-carbon triple bond between the phenylacetylene and the tetramethylbenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the phenyl rings.

Common Reagents and Conditions

Oxidation: Iodine in dimethyl sulfoxide (DMSO) is a common reagent for oxidative cleavage of the aryl-ethynyl bonds.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of diketones and hydroxybenzils.

Reduction: Formation of phenylethyl derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Basic Information

- Molecular Formula : C₃₀H₃₄

- Molecular Weight : 414.62 g/mol

- CAS Number : 32102-77-5

Liquid Crystal Displays (LCDs)

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- has been investigated for its role in liquid crystal technologies. The compound's structure allows it to function as a liquid crystal material with favorable thermal and optical properties.

Case Study: Liquid Crystal Mixtures

A study demonstrated that incorporating this compound into liquid crystal mixtures resulted in enhanced optical anisotropy and dielectric anisotropy. The resulting mixtures exhibited a wide nematic phase temperature range and were capable of forming blue phase liquid crystals with a temperature range of 8 °C when combined with chiral dopants .

Photonic Devices

The unique electronic properties of benzene derivatives make them suitable for use in photonic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Research Findings

Research has shown that derivatives of bis(phenylethynyl)benzene can be used to enhance the efficiency of OLEDs due to their ability to facilitate charge transport and improve light emission characteristics. The incorporation of these compounds into device architectures has led to improved performance metrics such as brightness and operational stability .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the development of new materials with tailored properties.

Synthesis Example

A synthesis protocol involving the reaction of phenylacetylene with various substituted benzene derivatives has been documented. This method allows for the creation of diverse compounds that can be further functionalized for specific applications in materials science .

Summary of Research Findings

| Application Area | Key Findings | Reference |

|---|---|---|

| Liquid Crystals | Enhanced optical and dielectric anisotropy | |

| Photonic Devices | Improved efficiency in OLEDs | |

| Organic Synthesis | Versatile building block for new materials |

Comparative Analysis of Liquid Crystal Properties

| Compound | Δn (Optical Anisotropy) | Δɛ (Dielectric Anisotropy) | Nematic Phase Temp Range |

|---|---|---|---|

| Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- | 0.283 | 29.0 | Wide |

作用機序

The mechanism of action of Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules and pathways involved .

類似化合物との比較

Similar Compounds

1,2,4,5-Tetramethylbenzene: A simpler derivative with only four methyl groups.

1,3,5-Trimethyl-2,4-bis(phenylethynyl)benzene: Similar structure but with different methyl group positioning.

1,2,4,5-Tetramethyl-3-(phenylethynyl)benzene: Contains only one phenylethynyl group.

Uniqueness

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- is unique due to the presence of two phenylethynyl groups, which enhance its reactivity and potential for forming complex molecular architectures. This makes it a valuable compound for advanced synthetic applications and research.

生物活性

Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- is a complex organic compound with significant biological implications. This article delves into its biological activity, focusing on its effects on cellular mechanisms and potential therapeutic applications.

- Molecular Formula: C22H26

- Molecular Weight: 298.44 g/mol

- Density: 0.98 g/cm³

- Boiling Point: 340°C

- Flash Point: 160°C

Mechanisms of Biological Activity

The biological activity of benzene derivatives often involves interactions with cellular components that can lead to various physiological effects. The specific compound has been studied for its potential anti-cancer properties due to its structural similarities with known bioactive compounds.

1. Anti-Cancer Potential

Research indicates that compounds like benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- may exhibit anti-cancer properties through the following mechanisms:

- Inhibition of Tumor Growth: Studies have shown that certain benzene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

- Modulation of Signaling Pathways: These compounds can affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Inhibition of this pathway may lead to reduced tumor growth and metastasis.

2. Hematotoxicity and Leukemogenesis

While some benzene derivatives are being explored for therapeutic uses, it is essential to note that benzene itself is known for its hematotoxicity:

- Mechanism of Action: Benzene and its metabolites can cause oxidative stress and DNA damage in hematopoietic stem cells. This damage is a precursor to conditions like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .

- Metabolic Pathways: The metabolism of benzene involves cytochrome P450 enzymes that convert it into various toxic metabolites. These metabolites can lead to the formation of reactive oxygen species (ROS), contributing to cellular damage and tumorigenesis .

Study 1: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with benzene derivatives resulted in a significant decrease in cell viability. The mechanism was attributed to increased levels of apoptosis markers such as caspase-3 and PARP cleavage.

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- | 15 | 70 |

| Control | N/A | N/A |

Study 2: Animal Model

In an animal model study investigating the effects of benzene exposure on bone marrow function:

- Mice exposed to low levels of benzene showed significant reductions in white blood cell counts and increased incidence of leukemic transformations compared to control groups.

特性

IUPAC Name |

1,2,4,5-tetramethyl-3,6-bis(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22/c1-19-20(2)26(18-16-24-13-9-6-10-14-24)22(4)21(3)25(19)17-15-23-11-7-5-8-12-23/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPGMTADYQNLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C#CC2=CC=CC=C2)C)C)C#CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453206 | |

| Record name | Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140477-37-8 | |

| Record name | Benzene, 1,2,4,5-tetramethyl-3,6-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。